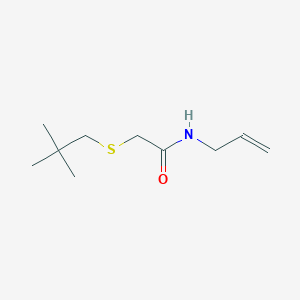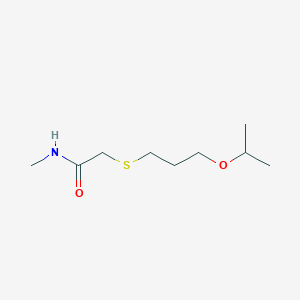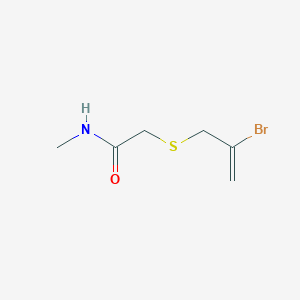
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is an organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs targeting various diseases.
作用機序
The mechanism of action of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, inflammation, and infectious diseases. The compound has been shown to inhibit the activity of various kinases and enzymes such as JAK2, CDK2, and DHFR.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been found to have activity against various infectious diseases by inhibiting the growth and proliferation of the causative agents.
実験室実験の利点と制限
One of the main advantages of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is its potential as a lead compound for the development of new drugs targeting various diseases. The compound has been found to have activity against various diseases and has a unique structure that makes it a promising candidate for drug development. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine. One area of research is the development of new drugs based on the structure of the compound. Researchers can modify the structure of the compound to improve its activity and selectivity against various diseases. Another area of research is the study of the compound's mechanism of action. Researchers can further investigate the enzymes and proteins targeted by the compound to gain a better understanding of its mode of action. In addition, researchers can study the compound's pharmacokinetics and toxicity to determine its potential as a drug candidate.
合成法
The synthesis of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine involves the reaction of 2-(chloromethyl)pyrimidine-4-amine with 2,2-dimethylpropane-1-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine with a yield of around 60%.
科学的研究の応用
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to have activity against various infectious diseases such as malaria and tuberculosis.
特性
IUPAC Name |
2-(2,2-dimethylpropylsulfanylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)7-14-6-9-12-5-4-8(11)13-9/h4-5H,6-7H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFJDPGDQVBMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSCC1=NC=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B6626001.png)
![5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626009.png)



![5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626035.png)
![5-[(1-Cyclopropyl-5-propan-2-ylimidazol-2-yl)sulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626039.png)
![8-methoxy-4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]quinoline](/img/structure/B6626048.png)
![1-[(2-methyltetrazol-5-yl)methyl]-4-[3-(trifluoromethoxy)phenyl]-3,6-dihydro-2H-pyridine](/img/structure/B6626050.png)



![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)